molecular formula C22H24ClN5O2 B11077155 3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11077155
M. Wt: 425.9 g/mol
InChI Key: XVVFAULNAMRMGI-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic compound that belongs to the class of triazoloazepine derivatives. This compound is characterized by its unique structure, which includes a triazoloazepine ring fused with a urea moiety, and substituted with chlorophenyl and methoxyphenyl groups. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific fields.

Preparation Methods

The synthesis of 3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazoloazepine core, followed by the introduction of the chlorophenyl and methoxyphenyl substituents. The final step involves the formation of the urea linkage.

  • Synthetic Route

      Step 1: Synthesis of the triazoloazepine core through cyclization reactions involving appropriate precursors.

      Step 2: Introduction of the chlorophenyl group via electrophilic aromatic substitution.

      Step 3: Introduction of the methoxyphenyl group through nucleophilic substitution.

      Step 4: Formation of the urea linkage by reacting the intermediate with isocyanate derivatives.

  • Reaction Conditions

    • The reactions are typically carried out under controlled temperature and pressure conditions.
    • Catalysts and solvents are used to facilitate the reactions and improve yields.
  • Industrial Production

    • Industrial production methods involve scaling up the laboratory synthesis procedures.
    • Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Oxidation typically occurs at the methoxyphenyl group, leading to the formation of corresponding quinones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
    • Reduction typically targets the triazoloazepine ring, leading to the formation of dihydro derivatives.
  • Substitution

    • The compound can undergo nucleophilic substitution reactions at the chlorophenyl group.
    • Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique reactivity and stability.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and protein binding.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied for its activity against various biological targets, including receptors and enzymes.
  • Industry

    • Used in the development of new materials with specific properties.
    • Investigated for its potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound is known to bind to receptors and enzymes, modulating their activity. The triazoloazepine ring plays a crucial role in its binding affinity and specificity. The chlorophenyl and methoxyphenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, enhancing its interaction with biological targets.

Comparison with Similar Compounds

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea can be compared with other similar compounds, such as:

  • 6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone:
    • Similar structure with a triazoloazepine core.
    • Different substitution pattern and functional groups.
  • Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals:
    • Different core structure but similar substitution pattern.
    • Studied for its photothermal conversion properties.
  • Carbamic acid, 3-chlorophenyl-, methyl ester:
    • Similar chlorophenyl group but different core structure.
    • Used in different chemical and industrial applications.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H24ClN5O2/c1-30-19-11-9-18(10-12-19)28(22(29)24-17-7-5-6-16(23)14-17)15-21-26-25-20-8-3-2-4-13-27(20)21/h5-7,9-12,14H,2-4,8,13,15H2,1H3,(H,24,29)

InChI Key

XVVFAULNAMRMGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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